D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine
Description
Properties
CAS No. |
644997-53-5 |
|---|---|
Molecular Formula |
C34H38N6O7 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C34H38N6O7/c1-20(31(43)40-29(34(46)47)16-21-7-3-2-4-8-21)38-33(45)28(15-22-11-13-24(41)14-12-22)39-30(42)19-37-32(44)26(35)17-23-18-36-27-10-6-5-9-25(23)27/h2-14,18,20,26,28-29,36,41H,15-17,19,35H2,1H3,(H,37,44)(H,38,45)(H,39,42)(H,40,43)(H,46,47)/t20-,26-,28-,29-/m1/s1 |
InChI Key |
HMWZNYSCTJZCQJ-CZECKZAGSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of D-Amino Acid-Containing Peptides
Key Observations :
- Chirality : The all-D configuration of the target compound distinguishes it from mixed or all-L peptides, enhancing metabolic stability .
- Backbone Flexibility : Glycine in the second position introduces conformational flexibility, unlike rigid proline-containing analogs (e.g., L-Tryptophyl-L-tyrosyl-L-prolyl-L-prolyl) .
- Functional Groups : The aromatic side chains (tryptophan, tyrosine, phenylalanine) enable π-π stacking and hydrophobic interactions, similar to 3-(1-Naphthyl)-D-alanine but with broader applicability due to peptide backbone complexity .
Functional and Biochemical Comparisons
Table 2: Functional Properties of Selected Compounds
Key Findings :
- Stability : The all-D peptide exhibits superior serum stability compared to L-configured peptides, making it suitable for in vivo applications requiring prolonged half-life .
- Specificity: Unlike acute tryptophan/tyrosine depletion formulations (which lack chiral specificity), D-amino acid peptides avoid interference with endogenous L-amino acid pathways, improving test specificity .
- Isotopic Variants: Deuterated analogs like D-4-Hydroxyphenylalanine-3,3-d2 (MW 183.20 ) highlight the utility of D-amino acids in stable isotope labeling, though the target compound lacks such modifications.
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